(5Z)-5-(3-fluorobenzylidene)-2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one
Description
(5Z)-5-(3-Fluorobenzylidene)-2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one is a thiazolone derivative with a molecular formula of C₁₆H₁₀ClFN₂OS and a molecular weight of 332.777 g/mol . Its structure features a Z-configured benzylidene group at the 5-position, a 3-fluorophenyl substituent, and a 3-hydroxyphenylamino moiety at the 2-position (Figure 1). These functional groups are critical for its biological activity, particularly in modulating kinase inhibition and antitumor properties .
The compound is synthesized via microwave-assisted reactions or conventional reflux methods, often using potassium carbonate in methanol under mild conditions, achieving yields comparable to other analogs (e.g., 65–95%) . Its stereochemistry and substituent arrangement are optimized for interactions with biological targets such as DYRK1A, a kinase implicated in neurological and oncological disorders .
Properties
Molecular Formula |
C16H11FN2O2S |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
(5Z)-5-[(3-fluorophenyl)methylidene]-2-(3-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11FN2O2S/c17-11-4-1-3-10(7-11)8-14-15(21)19-16(22-14)18-12-5-2-6-13(20)9-12/h1-9,20H,(H,18,19,21)/b14-8- |
InChI Key |
BYZGWGQKDWYQJE-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)NC(=NC3=CC(=CC=C3)O)S2 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)NC(=NC3=CC(=CC=C3)O)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-fluorobenzylidene)-2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one typically involves a multi-step process:
Formation of the Thiazolone Core: The initial step involves the synthesis of the thiazolone core. This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions to form the thiazolone ring.
Introduction of the Fluorobenzylidene Group: The next step involves the introduction of the fluorobenzylidene group. This can be accomplished through a Knoevenagel condensation reaction, where the thiazolone core is reacted with 3-fluorobenzaldehyde in the presence of a base such as piperidine.
Attachment of the Hydroxyphenylamino Group: Finally, the hydroxyphenylamino group is introduced via a nucleophilic substitution reaction. The thiazolone intermediate is reacted with 3-aminophenol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3-fluorobenzylidene)-2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The fluorobenzylidene group can be reduced to form the corresponding fluorobenzyl derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Fluorobenzyl derivatives.
Substitution: Various substituted thiazolone derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests several medicinal applications, particularly in the development of anticancer and antimicrobial agents. Thiazole derivatives are frequently explored for their ability to inhibit cancer cell proliferation and combat infections caused by resistant bacteria.
Anticancer Activity
Research indicates that thiazole derivatives, including (5Z)-5-(3-fluorobenzylidene)-2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one, exhibit significant anticancer properties. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines by affecting metabolic activity and altering gene expression related to cell survival and death pathways .
Case Study:
A recent study evaluated the effects of thiazole derivatives on human tumor cells, revealing that these compounds inhibited growth across multiple cancer types, including breast and colon cancers. The mechanism involved the activation of caspase pathways, leading to programmed cell death .
Antimicrobial Properties
The compound also demonstrates promising antimicrobial activity against a range of pathogens. The incorporation of sulfur in the thiazole structure is believed to contribute to its effectiveness against bacterial and fungal strains.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-fluorobenzylidene)-2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with molecular targets in biological systems. The compound’s fluorobenzylidene and hydroxyphenylamino groups enable it to bind to specific enzymes or receptors, modulating their activity. This can lead to the inhibition or activation of various biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The 3-fluorobenzylidene group in the target compound contrasts with 4-hydroxybenzylidene (3e) or benzodioxolylmethylene (5e), which may alter electronic properties and target binding .
- Synthetic Efficiency: Microwave synthesis generally achieves higher yields (78–88%) compared to reflux methods (44–95%), though solvent choice (e.g., methanol vs. DMF) impacts efficiency .
Key Observations :
- Potency : The 4-hydroxybenzylidene analog (3e) is the most potent DYRK1A inhibitor (IC₅₀ = 0.028 µM), suggesting electron-donating groups enhance activity .
- Antitumor Activity: Compounds with dihydrobenzofuranylmethylene (3g) show sub-10 µM activity in colorectal cancer models, whereas 2-amino-thiazol-4(5H)-ones (5-series) are largely inactive .
Structure-Activity Relationships (SAR)
Benzylidene Substituents :
- Electron-Withdrawing Groups (e.g., 3-Fluoro) : May improve metabolic stability and target binding but require optimization for potency (cf. 3e’s 4-hydroxy group) .
- Bicyclic Moieties (e.g., Benzodioxolyl) : Enhance rigidity and melting points (>260°C) but may reduce solubility .
2-Position Modifications: 3-Hydroxyphenylamino: Likely engages in hydrogen bonding with kinase active sites, similar to the thioxo group in 3e . Morpholinyl/Piperazinyl: Bulky substituents (e.g., 5e) reduce antitumor efficacy but improve synthetic accessibility .
Biological Activity
(5Z)-5-(3-fluorobenzylidene)-2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound belongs to a larger class of thiazole derivatives known for their pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities.
Chemical Structure
The chemical structure of (5Z)-5-(3-fluorobenzylidene)-2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one can be represented as follows:
This structure includes a thiazole ring, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including (5Z)-5-(3-fluorobenzylidene)-2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one. The compound has been shown to exhibit significant cytotoxicity against various cancer cell lines.
In Vitro Studies
- Cell Lines Tested : The compound was evaluated against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
- IC50 Values : The IC50 values for these cell lines were reported as follows:
- MCF-7: IC50 = 2.57 ± 0.16 µM
- HepG2: IC50 = 7.26 ± 0.44 µM
These values indicate that the compound is effective at low concentrations, suggesting strong potential as an anticancer agent .
The mechanism by which (5Z)-5-(3-fluorobenzylidene)-2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one induces cytotoxicity involves:
- Cell Cycle Arrest : The compound halts the cell cycle progression in cancer cells.
- Apoptosis Induction : It triggers apoptotic pathways leading to programmed cell death .
Antimicrobial Activity
In addition to its anticancer effects, this thiazole derivative exhibits antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial strains.
Testing Against Bacteria
The compound was tested against several bacterial species, with notable results:
- Minimum Inhibitory Concentration (MIC) values were determined for different strains:
Enzyme Inhibition
Thiazole derivatives are known for their ability to inhibit specific enzymes that play crucial roles in cancer progression and microbial resistance.
VEGFR-2 Kinase Assay
The compound was assessed for its ability to inhibit the VEGFR-2 kinase, which is involved in tumor angiogenesis:
- IC50 Value : The compound exhibited an IC50 of 0.15 µM , demonstrating its potential as an anti-angiogenic agent compared to Sorafenib (IC50 = 0.059 µM) .
Comparative Analysis of Biological Activities
| Activity Type | Compound Tested | IC50/Other Metrics |
|---|---|---|
| Anticancer (MCF-7) | (5Z)-5-(3-fluorobenzylidene)-2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one | IC50 = 2.57 ± 0.16 µM |
| Anticancer (HepG2) | Same as above | IC50 = 7.26 ± 0.44 µM |
| Antimicrobial | Various bacterial strains | MIC < 31.25 µg/ml |
| VEGFR-2 Inhibition | Same as above | IC50 = 0.15 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
